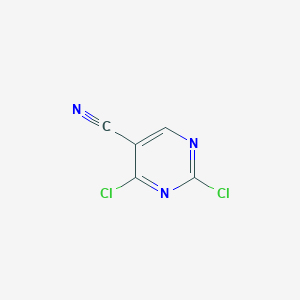

2,4-Dichloro-5-cyanopyrimidine

Description

The exact mass of the compound 2,4-Dichloropyrimidine-5-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dichloro-5-cyanopyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-5-cyanopyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloropyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2N3/c6-4-3(1-8)2-9-5(7)10-4/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHSUNDEGHRBNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10554569 | |

| Record name | 2,4-Dichloropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3177-24-0 | |

| Record name | 2,4-Dichloropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-5-cyanopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-5-cyanopyrimidine (CAS 3177-24-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 2,4-dichloro-5-cyanopyrimidine, a key building block in medicinal chemistry and organic synthesis.

Physicochemical and Spectroscopic Properties

2,4-Dichloro-5-cyanopyrimidine is a halogenated pyrimidine derivative notable for its reactive chlorine atoms, making it a versatile intermediate in the synthesis of a wide array of functionalized heterocyclic compounds.[1] Its core properties are summarized below.

Table 1: Physicochemical Properties of 2,4-Dichloro-5-cyanopyrimidine

| Property | Value | Reference(s) |

| CAS Number | 3177-24-0 | [2][3] |

| Molecular Formula | C₅HCl₂N₃ | [2][4] |

| Molecular Weight | 173.99 g/mol | [2] |

| Melting Point | 62-63 °C | [5] |

| Boiling Point | 110-112 °C (at 2 Torr) | [5] |

| Density | 1.60 ± 0.1 g/cm³ (predicted) | [2] |

| Appearance | Crystalline solid | [1] |

Table 2: Spectroscopic Data of 2,4-Dichloro-5-cyanopyrimidine

| Spectrum Type | Data | Reference(s) |

| ¹H NMR | A single signal is expected for the lone proton at the C6 position. The electronegativity of the adjacent nitrogen and chlorine atoms would likely place this signal in the downfield region of the spectrum. | [6] |

| ¹³C NMR | Data not readily available in public literature. Predicted shifts would show distinct signals for the five carbon atoms, with the carbon atoms attached to chlorine and the cyano group being significantly deshielded. | |

| Infrared (IR) | Data not readily available in public literature. Characteristic peaks would be expected for the C≡N stretch (around 2220-2260 cm⁻¹), C-Cl stretches, and aromatic C-N and C=C vibrations. | |

| Mass Spectrometry (MS) | Data not readily available in public literature. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight, along with characteristic isotopic patterns for the two chlorine atoms. | [6] |

Safety and Handling

2,4-Dichloro-5-cyanopyrimidine is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information for 2,4-Dichloro-5-cyanopyrimidine

| Hazard Statement | Code |

| Toxic if swallowed | H301 |

| Toxic in contact with skin | H311 |

| Toxic if inhaled | H331 |

Synthesis and Experimental Protocols

The synthesis of 2,4-dichloro-5-cyanopyrimidine typically involves the chlorination of a 2,4-dihydroxypyrimidine precursor, such as 5-cyanouracil.[1] While a specific detailed protocol for this exact transformation is not widely published, a general and adaptable procedure can be derived from the synthesis of structurally similar compounds, such as 2,4-dichloro-5-fluoropyrimidine.[7][8]

Experimental Protocol: Synthesis of 2,4-Dichloro-5-cyanopyrimidine (General Procedure)

This protocol is adapted from the synthesis of 2,4-dichloro-5-fluoropyrimidine and should be optimized for the specific substrate.

Materials:

-

5-Cyanouracil (2,4-dihydroxy-5-cyanopyrimidine)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (or another suitable base)

-

Dichloromethane (DCM)

-

Water

-

Aqueous sodium bicarbonate solution

-

Aqueous hydrochloric acid

Procedure:

-

To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 5-cyanouracil and an excess of phosphorus oxychloride.

-

With stirring, slowly add N,N-dimethylaniline to the mixture. The reaction is exothermic and the addition should be controlled to maintain a safe temperature.

-

Heat the reaction mixture to reflux (around 110-115 °C) and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

After the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a mixture of crushed ice and dichloromethane, ensuring the temperature does not rise excessively.

-

Separate the organic layer. Wash the organic layer sequentially with water, dilute aqueous hydrochloric acid, and saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dichloro-5-cyanopyrimidine.

-

The crude product can be further purified by recrystallization or column chromatography.

Caption: Synthetic workflow for 2,4-dichloro-5-cyanopyrimidine.

Reactivity and Applications in Drug Discovery

The two chlorine atoms on the pyrimidine ring of 2,4-dichloro-5-cyanopyrimidine exhibit differential reactivity, allowing for sequential nucleophilic aromatic substitution (SNAr) reactions.[1] This property is extensively utilized in the construction of complex molecular architectures for drug discovery.[1][9] The electron-withdrawing cyano group at the 5-position further activates the ring towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

Generally, in 5-substituted-2,4-dichloropyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 position.[10][11] This regioselectivity allows for the stepwise introduction of different nucleophiles, a key strategy in building libraries of compounds for screening.

Caption: Sequential SNAr on 2,4-dichloro-5-cyanopyrimidine.

Applications in Kinase Inhibitor Synthesis

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors, due to its ability to mimic the purine core of ATP and interact with the hinge region of the kinase active site.[6] 2,4-Dichloro-5-cyanopyrimidine serves as a versatile starting material for the synthesis of various kinase inhibitors, including those targeting p38 MAP kinase and Janus kinases (JAKs).

Caption: Inhibition of a kinase signaling pathway.

Conclusion

2,4-Dichloro-5-cyanopyrimidine is a highly valuable and reactive intermediate in organic synthesis, particularly for the development of novel therapeutic agents. Its well-defined physicochemical properties and predictable reactivity in nucleophilic substitution reactions make it an essential tool for medicinal chemists. While detailed spectroscopic data is not widely disseminated, its structural features and the reactivity of related compounds provide a strong basis for its application in the synthesis of complex heterocyclic systems, most notably kinase inhibitors. As drug discovery continues to target signaling pathways, the utility of such versatile building blocks is expected to grow.

References

- 1. spectrabase.com [spectrabase.com]

- 2. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,4-Dichloro-5-cyanopyrimidine CAS#: 3177-24-0 [m.chemicalbook.com]

- 6. Pyrimidine, 2,4-dichloro- [webbook.nist.gov]

- 7. nbinno.com [nbinno.com]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Structure Elucidation of 2,4-Dichloro-5-cyanopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2,4-Dichloro-5-cyanopyrimidine (CAS No: 3177-24-0), a key intermediate in pharmaceutical synthesis. Due to the limited availability of public domain spectral data for this specific compound, this guide leverages established spectroscopic principles and data from closely related analogs to predict and interpret its structural characteristics. Detailed methodologies for its synthesis and characterization are also presented, drawing from established protocols for similar pyrimidine derivatives. This document serves as a vital resource for researchers engaged in the synthesis, analysis, and application of this versatile molecule in drug discovery and development.

Introduction

2,4-Dichloro-5-cyanopyrimidine, with the molecular formula C₅HCl₂N₃, is a highly reactive heterocyclic compound of significant interest in medicinal chemistry.[1] Its pyrimidine core is a privileged scaffold found in numerous therapeutic agents, and the presence of two reactive chlorine atoms and a cyano group makes it a versatile building block for the synthesis of a diverse range of complex molecules.[2] The chlorine atoms at the 2 and 4 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the cyano group can be transformed into other functionalities, further expanding its synthetic utility. A thorough understanding of its structure is paramount for its effective utilization in the design and synthesis of novel drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of 2,4-Dichloro-5-cyanopyrimidine is presented in Table 1. This data is crucial for its handling, storage, and application in synthetic protocols.

Table 1: Physicochemical Properties of 2,4-Dichloro-5-cyanopyrimidine [1][3]

| Property | Value |

| CAS Number | 3177-24-0 |

| Molecular Formula | C₅HCl₂N₃ |

| Molecular Weight | 173.99 g/mol |

| Appearance | White to yellow solid |

| Melting Point | 62-63 °C |

| Boiling Point | 323.9 °C at 760 mmHg |

| Density | 1.60 ± 0.1 g/cm³ |

| InChIKey | KMHSUNDEGHRBNV-UHFFFAOYSA-N |

Spectroscopic Analysis and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2,4-Dichloro-5-cyanopyrimidine is expected to be simple, showing a single singlet for the proton at the C6 position of the pyrimidine ring. The chemical shift of this proton is anticipated to be in the downfield region, likely between δ 8.5 and 9.0 ppm, due to the deshielding effects of the electronegative nitrogen atoms in the pyrimidine ring and the electron-withdrawing chloro and cyano substituents. For comparison, the C6-H proton of 2,4-dichloropyrimidine appears at approximately δ 8.6 ppm.[4]

-

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to exhibit five distinct signals, corresponding to the five carbon atoms in the molecule. The chemical shifts can be estimated based on the known values for 2,4-dichloropyrimidine and the substituent effects of the cyano group. The C2 and C4 carbons, being attached to chlorine atoms, are expected to resonate at lower field. The C5 carbon, attached to the cyano group, will also be significantly deshielded. The C6 carbon will appear at a lower field due to the adjacent nitrogen and chlorine atoms. The carbon of the cyano group will have a characteristic chemical shift in the range of 115-120 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,4-Dichloro-5-cyanopyrimidine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~160-165 | Attached to two nitrogen atoms and a chlorine atom. |

| C4 | ~160-165 | Attached to a nitrogen and a chlorine atom. |

| C5 | ~110-120 | Attached to the electron-withdrawing cyano group. |

| C6 | ~150-155 | Influenced by the adjacent nitrogen and chlorine atoms. |

| CN | ~115-120 | Characteristic chemical shift for a nitrile carbon. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,4-Dichloro-5-cyanopyrimidine, the molecular ion peak (M⁺) would be expected at m/z 173, with an isotopic pattern characteristic of a molecule containing two chlorine atoms (M+2 peak approximately 65% of M⁺, and M+4 peak approximately 10% of M⁺). Fragmentation would likely involve the loss of chlorine atoms and the cyano group.

Infrared (IR) Spectroscopy

The IR spectrum of 2,4-Dichloro-5-cyanopyrimidine would be characterized by several key absorption bands. The stretching vibration of the C≡N (cyano) group is expected to appear as a sharp, medium-intensity band in the region of 2220-2260 cm⁻¹. The C-Cl stretching vibrations would likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H stretching may be observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations of the pyrimidine ring would appear in the 1400-1600 cm⁻¹ region.[5]

Experimental Protocols

Synthesis of 2,4-Dichloro-5-cyanopyrimidine

Reaction Scheme:

Figure 1: General synthesis scheme for 2,4-Dichloro-5-cyanopyrimidine.

Experimental Procedure (General):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2,4-dihydroxy-5-cyanopyrimidine.

-

Chlorination: Carefully add an excess of phosphorus oxychloride (POCl₃). The reaction is typically carried out in the presence of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to facilitate the reaction.

-

Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Workflow Diagram:

Figure 2: Experimental workflow for the synthesis and purification.

Reactivity and Applications in Drug Development

The two chlorine atoms at positions 2 and 4 of the pyrimidine ring exhibit differential reactivity, allowing for sequential and regioselective nucleophilic aromatic substitution (SₙAr) reactions. This property is highly valuable in the construction of complex molecular architectures. The C4-chloro group is generally more susceptible to nucleophilic attack than the C2-chloro group. This differential reactivity enables the stepwise introduction of various substituents, a crucial strategy in the synthesis of targeted therapeutic agents.[2]

The pyrimidine scaffold is a core component of many kinase inhibitors. The ability to selectively functionalize the C2 and C4 positions of 2,4-Dichloro-5-cyanopyrimidine makes it an ideal starting point for creating libraries of compounds for screening against various protein kinases, which are key targets in oncology and inflammatory diseases.

Logical Relationship Diagram:

Figure 3: Logical relationship of properties and applications.

Conclusion

2,4-Dichloro-5-cyanopyrimidine is a fundamentally important building block in medicinal chemistry and drug development. While direct and comprehensive spectroscopic data for its complete structural elucidation remains to be consolidated in the public domain, this guide provides a robust predictive framework based on established chemical principles and data from analogous structures. The outlined synthetic methodologies offer a practical approach for its preparation. Further research to fully characterize this compound and explore its synthetic potential will undoubtedly contribute to the advancement of pharmaceutical sciences.

References

Spectroscopic Data and Experimental Protocol for 2,4-Dichloro-5-cyanopyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,4-dichloro-5-cyanopyrimidine. Due to the limited availability of experimentally derived public data, this guide presents predicted NMR data based on established principles of NMR spectroscopy and analysis of similar chemical structures. It also includes a detailed, representative experimental protocol for the acquisition of such data.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the predicted quantitative NMR data for 2,4-dichloro-5-cyanopyrimidine. These predictions are based on the chemical structure and the known effects of substituents on chemical shifts in pyrimidine systems.

Table 1: Predicted ¹H NMR Data for 2,4-Dichloro-5-cyanopyrimidine

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~9.0 - 9.3 | Singlet (s) | Not Applicable |

Note: The single proton at the 6-position is expected to be significantly deshielded due to the electronegativity of the adjacent nitrogen atoms and the electron-withdrawing nature of the chloro and cyano groups.

Table 2: Predicted ¹³C NMR Data for 2,4-Dichloro-5-cyanopyrimidine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~160 - 165 |

| C-4 | ~155 - 160 |

| C-5 | ~110 - 115 |

| C-6 | ~150 - 155 |

| -CN | ~115 - 120 |

Note: The chemical shifts are influenced by the presence of electronegative chlorine, nitrogen, and cyano groups, leading to the downfield shifts of the pyrimidine ring carbons.

Experimental Protocols

The following is a detailed, representative methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as 2,4-dichloro-5-cyanopyrimidine.

Sample Preparation

-

Solvent Selection : A suitable deuterated solvent that completely dissolves the sample is chosen. For 2,4-dichloro-5-cyanopyrimidine, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are appropriate choices.

-

Sample Concentration : Approximately 5-10 mg of the compound is accurately weighed and dissolved in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard : A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube : The solution is filtered through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Capping and Labeling : The NMR tube is securely capped and clearly labeled.

NMR Data Acquisition

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used for data acquisition.

¹H NMR Spectroscopy

-

Pulse Program : A standard single-pulse sequence (e.g., zg30) is used.

-

Number of Scans : 16-64 scans are typically acquired to achieve a good signal-to-noise ratio.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Spectral Width : A spectral width of 12-16 ppm is generally sufficient.

-

Temperature : The experiment is conducted at a constant temperature, typically 298 K.

¹³C NMR Spectroscopy

-

Pulse Program : A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlet peaks for each carbon.

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Spectral Width : A spectral width of 200-250 ppm is used to cover the entire range of carbon chemical shifts.

-

Temperature : The experiment is conducted at a constant temperature, typically 298 K.

Data Processing

The acquired Free Induction Decay (FID) is processed using appropriate NMR software. The processing steps include:

-

Fourier Transformation : The FID is converted from the time domain to the frequency domain.

-

Phasing : The spectrum is phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction : The baseline of the spectrum is corrected to be flat.

-

Referencing : The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

Integration : The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

Visualizations

The following diagrams illustrate the experimental workflow for NMR analysis and the chemical structure of 2,4-dichloro-5-cyanopyrimidine with atom numbering for correlation with the NMR data.

In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,4-Dichloro-5-cyanopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2,4-Dichloro-5-cyanopyrimidine (CAS No: 3177-24-0), a pivotal intermediate in pharmaceutical synthesis.[1][2] Due to its role in the development of novel therapeutics, a thorough understanding of its analytical characterization is paramount. This document outlines detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), presents predicted fragmentation patterns, and offers quantitative data interpretation. The methodologies and data herein are structured to support researchers in quality control, reaction monitoring, and impurity profiling.

Introduction

2,4-Dichloro-5-cyanopyrimidine is a highly reactive and versatile building block in medicinal chemistry. Its structure, featuring two chlorine atoms and a cyano group on a pyrimidine ring, allows for diverse chemical modifications, making it a valuable precursor for the synthesis of a wide array of bioactive molecules.[1] Accurate and reliable analytical methods are crucial for ensuring the purity and identity of this intermediate, as the quality of starting materials directly impacts the efficiency of synthetic routes and the safety of the final pharmaceutical products. Mass spectrometry, coupled with chromatographic separation, offers unparalleled sensitivity and specificity for the analysis of such compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 2,4-Dichloro-5-cyanopyrimidine is presented in Table 1.

| Property | Value |

| CAS Number | 3177-24-0 |

| Molecular Formula | C₅HCl₂N₃ |

| Molecular Weight | 173.99 g/mol |

| Exact Mass | 172.954758 u |

| Melting Point | 62-63 °C |

| Boiling Point | 323.9 °C at 760 mmHg |

Table 1: Physicochemical properties of 2,4-Dichloro-5-cyanopyrimidine.[1][2]

Experimental Protocols

The following sections detail recommended starting protocols for the GC-MS and LC-MS analysis of 2,4-Dichloro-5-cyanopyrimidine. Optimization may be required based on the specific instrumentation and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like 2,4-Dichloro-5-cyanopyrimidine.

Instrumentation:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

GC Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or equivalent.

GC Conditions:

-

Inlet Temperature: 250 °C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Scan Range: 40-300 m/z

Sample Preparation: Prepare a 1 mg/mL stock solution of 2,4-Dichloro-5-cyanopyrimidine in a volatile organic solvent such as dichloromethane or ethyl acetate. Perform serial dilutions to achieve a working concentration in the µg/mL range.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful alternative, particularly for analyzing complex mixtures or for compounds that may degrade at high temperatures.

Instrumentation:

-

Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

-

Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

-

LC Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm, or equivalent.

LC Conditions:

-

Column Temperature: 40 °C

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 2 µL

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.0 kV

-

Cone Voltage: 30 V

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Mass Scan Range: 50-300 m/z

Sample Preparation: Prepare a 1 mg/mL stock solution of 2,4-Dichloro-5-cyanopyrimidine in acetonitrile. Dilute with the initial mobile phase composition (95:5 Mobile Phase A:B) to a working concentration in the ng/mL to µg/mL range.

Mass Spectral Data and Fragmentation Analysis

Predicted Electron Ionization (EI) Fragmentation

The molecular ion peak [M]⁺• is expected at m/z 173, with a characteristic isotopic pattern due to the two chlorine atoms (³⁵Cl and ³⁷Cl). The M+2 peak (containing one ³⁷Cl) should be approximately 65% of the intensity of the M peak, and the M+4 peak (containing two ³⁷Cl atoms) should be about 10% of the M peak intensity.

Key Predicted Fragmentation Pathways:

-

Loss of a Chlorine Atom: The initial fragmentation is likely the loss of a chlorine radical to form a stable chlorocyanopyrimidinyl cation at m/z 138.

-

Loss of HCN: Subsequent fragmentation of the pyrimidine ring can lead to the loss of hydrogen cyanide (HCN), resulting in a fragment at m/z 111.

-

Loss of a Second Chlorine Atom: The fragment at m/z 138 could also lose the second chlorine atom to give a fragment at m/z 103.

-

Loss of Cyanide Radical: The molecular ion could undergo the loss of a cyanide radical (•CN) to yield a fragment at m/z 147.

A summary of the predicted major fragments is provided in Table 2.

| m/z (Predicted) | Ion Formula | Description of Loss |

| 173 | [C₅HCl₂N₃]⁺• | Molecular Ion (M⁺•) |

| 147 | [C₅HCl₂N₂]⁺ | Loss of •CN |

| 138 | [C₅HClN₃]⁺ | Loss of •Cl |

| 111 | [C₄HCl₂]⁺ | Loss of N₂ and HCN |

| 103 | [C₅HN₃]⁺• | Loss of two •Cl |

Table 2: Predicted major fragment ions of 2,4-Dichloro-5-cyanopyrimidine in EI-MS.

Data Interpretation and Applications

Compound Identification

The presence of the molecular ion cluster at m/z 173, 175, and 177 with the characteristic isotopic ratio for two chlorine atoms provides strong evidence for the presence of 2,4-Dichloro-5-cyanopyrimidine. The fragmentation pattern serves as a fingerprint for structural confirmation.

Purity Assessment and Impurity Profiling

Both GC-MS and LC-MS methods can be used to assess the purity of 2,4-Dichloro-5-cyanopyrimidine. The high sensitivity of these techniques allows for the detection and identification of process-related impurities and degradation products, even at trace levels. By analyzing the mass spectra of unknown peaks, potential structures of impurities can be elucidated, which is critical for process optimization and ensuring the safety of the final drug product.

Conclusion

This technical guide provides a foundational framework for the mass spectrometric analysis of 2,4-Dichloro-5-cyanopyrimidine. The detailed GC-MS and LC-MS protocols, along with the predicted fragmentation data, will aid researchers in the reliable identification, quantification, and purity assessment of this important pharmaceutical intermediate. While the fragmentation pathways are predicted, they are based on established principles and data from structurally similar compounds, offering a robust starting point for experimental verification.

References

Fundamentals of Vibrational Modes in Cyanopyrimidines

An In-depth Technical Guide to the Infrared Spectroscopy of Substituted Cyanopyrimidines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fourier-Transform Infrared (FTIR) spectroscopy as applied to the structural elucidation of substituted cyanopyrimidines. Pyrimidine derivatives are foundational scaffolds in numerous pharmaceuticals and biologically active compounds, making their precise characterization essential.[1][2] Infrared spectroscopy is a rapid, reliable, and non-destructive analytical technique that offers valuable insights into the molecular structure, functional groups, and bonding characteristics of these heterocyclic compounds.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes.[3] For substituted cyanopyrimidines, the resulting spectrum is a unique fingerprint determined by the vibrations of the pyrimidine ring, the cyano group, and the attached substituents.

Key vibrational regions include:

-

C-H Stretching Region (3100-2850 cm⁻¹): Aromatic C-H stretches from the pyrimidine ring typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from substituents like methyl or ethyl groups are found just below 3000 cm⁻¹.[4][5]

-

Nitrile Stretching Region (2260-2200 cm⁻¹): The C≡N stretch is one of the most characteristic and easily identifiable absorptions in the spectrum.[6] It appears as a sharp, intense band in a region that is relatively free from other vibrations. Its exact position can be influenced by the electronic effects of other substituents on the ring.

-

Ring Stretching Region (1650-1400 cm⁻¹): This region contains complex absorptions from the C=C and C=N stretching vibrations within the pyrimidine ring.[1][6] The position and intensity of these bands are sensitive to the nature and position of substituents.

-

Fingerprint Region (below 1400 cm⁻¹): This information-rich area of the spectrum contains a multitude of bending and stretching vibrations, including C-H in-plane and out-of-plane bending modes and ring deformation modes.[6] While complex, this region is unique to each molecule and is critical for confirming identity by matching against a known spectrum.

Characteristic IR Absorptions of Substituted Cyanopyrimidines

The presence of various substituents introduces new vibrational modes and shifts the existing ones. The table below summarizes the key quantitative data for different classes of substituted cyanopyrimidines.

| Substituent Class | Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Appearance |

| Unsubstituted | Cyano | C≡N Stretch | ~2240 | Sharp, Strong |

| Pyrimidine Ring | Aromatic C-H Stretch | ~3050 | Medium | |

| Pyrimidine Ring | C=N / C=C Ring Stretch | 1570 - 1550 | Medium to Strong | |

| Pyrimidine Ring | C-H Out-of-plane Bend | ~800 | Strong | |

| Amino- | Primary Amine (-NH₂) | N-H Stretch | 3400 - 3250 (two bands) | Medium, Sharp |

| Primary Amine (-NH₂) | N-H Scissoring Bend | 1650 - 1580 | Medium | |

| Aromatic Amine | C-N Stretch | 1335 - 1250 | Strong | |

| Hydroxy- | Alcohol/Phenol (-OH) | O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad |

| Methoxy- | Ether (-OCH₃) | C-H Stretch (of CH₃) | 2950 - 2850 | Medium |

| Ether (-OCH₃) | C-O-C Asymmetric Stretch | ~1220 | Strong | |

| Ether (-OCH₃) | C-O-C Symmetric Stretch | ~1050 | Medium | |

| Chloro- | Chloroalkane (-Cl) | C-Cl Stretch | 850 - 550 | Strong |

| Methyl- | Methyl (-CH₃) | C-H Stretch | 2950 - 2850 | Medium |

Note: The exact peak positions can vary based on the specific molecule, substitution pattern, and sampling method (e.g., KBr pellet, ATR). Data compiled from multiple sources.[1][4][6][7][8]

Experimental Protocols

Precise and reproducible spectral data acquisition relies on standardized experimental procedures. The following protocols are widely used for the analysis of solid cyanopyrimidine derivatives.

Sample Preparation

Method 1: Attenuated Total Reflectance (ATR) [6] This is a common and convenient method for solid powders, requiring minimal sample preparation.

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty, clean crystal. This is crucial for correcting for atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Place a small amount of the solid cyanopyrimidine sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal surface. Insufficient contact will result in a weak, poor-quality spectrum.

Method 2: Potassium Bromide (KBr) Pellet [6] This traditional method involves dispersing the sample within a transparent salt matrix.

-

Weigh a few milligrams of the finely ground cyanopyrimidine sample and approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr). The KBr must be free of moisture, which causes a broad O-H absorption band.

-

Thoroughly mix and grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die and press it into a thin, transparent or translucent pellet using a hydraulic press.

-

Record a background spectrum of the empty sample holder.

-

Place the KBr pellet into the spectrometer's sample holder for analysis.

Data Acquisition

The following parameters are typical for a modern Fourier Transform Infrared (FTIR) spectrometer:[6]

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Shimadzu, Bruker).

-

Spectral Range: 4000-400 cm⁻¹. This covers the mid-infrared region where most fundamental molecular vibrations occur.

-

Resolution: 4 cm⁻¹. This is sufficient for most structural elucidation tasks.

-

Number of Scans: 16-32 scans are co-added. This process improves the signal-to-noise ratio, resulting in a cleaner spectrum.

Visualization of the Analytical Workflow

The logical flow from sample to structural information can be visualized to clarify the process for analysis and interpretation.

Caption: Workflow for FTIR analysis of cyanopyrimidines.

Applications in Research and Drug Development

FTIR spectroscopy is an indispensable tool in the lifecycle of drug development and chemical research involving cyanopyrimidines:

-

Structural Confirmation: It serves as a primary method to confirm the identity of newly synthesized compounds by verifying the presence of expected functional groups (e.g., the nitrile group) and the overall molecular fingerprint.[9]

-

Reaction Monitoring: The disappearance of reactant peaks and the appearance of product-specific peaks (like the C≡N band) can be tracked in real-time or at discrete intervals to monitor the progress of a chemical reaction.

-

Purity Assessment: The presence of unexpected peaks can indicate impurities, such as residual starting materials, solvents, or by-products.

-

Study of Intermolecular Interactions: Shifts in vibrational frequencies, particularly for groups involved in hydrogen bonding (e.g., -NH₂, -OH), can provide evidence for crystal packing interactions or the formation of salts and co-crystals.[10][11]

References

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 3. compoundchem.com [compoundchem.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. Effects of hydrogen bonding on vibrational normal modes of pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Salts of Antifolate Pyrimethamine with Isomeric Aminobenzoic Acids: Exploring Packing Interactions and Pre-Crystallization Aggregation [mdpi.com]

Navigating the Solubility Landscape of 2,4-Dichloro-5-cyanopyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-cyanopyrimidine is a pivotal intermediate in the synthesis of a wide array of pharmacologically active molecules.[1] Its versatile reactivity, stemming from the two chlorine atoms and the cyano group, makes it a valuable building block in medicinal chemistry.[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes such as recrystallization, and formulation development. This technical guide provides a comprehensive overview of the available information on the solubility of 2,4-Dichloro-5-cyanopyrimidine and outlines a detailed experimental protocol for its determination.

While specific quantitative solubility data for 2,4-Dichloro-5-cyanopyrimidine in a range of organic solvents is not extensively documented in publicly available literature, this guide equips researchers with the necessary protocols to generate this critical data in-house. The methodologies described are based on established principles for solubility determination of crystalline organic compounds.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2,4-Dichloro-5-cyanopyrimidine is essential for any solubility studies. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C5HCl2N3 | [2][3] |

| Molecular Weight | 173.99 g/mol | [3] |

| Melting Point | 62-63 °C | [2][3] |

| Boiling Point | 323.9 °C at 760 mmHg | [2] |

| Density | 1.60 ± 0.1 g/cm³ (at 20 °C) | [2] |

Illustrative Solubility Data Presentation

As previously noted, specific quantitative solubility data for 2,4-Dichloro-5-cyanopyrimidine is sparse. However, for illustrative purposes, the following table demonstrates how such data, once determined, should be presented. The data shown here is for a structurally related compound, 2,4-dichloro-5-methoxypyrimidine, and should be used as a formatting guide only.[4]

Example Data Table: Solubility of 2,4-Dichloro-5-methoxypyrimidine [4]

| Solvent | Temperature (°C) | Mole Fraction (x) |

| Acetone | 24.2 | 0.1234 |

| 28.5 | 0.1456 | |

| 33.1 | 0.1789 | |

| 38.0 | 0.2145 | |

| Ethyl Acetate | 22.5 | 0.1021 |

| 27.8 | 0.1345 | |

| 32.4 | 0.1678 | |

| 37.9 | 0.2011 | |

| Methanol | 29.2 | 0.0891 |

| 33.7 | 0.1123 | |

| 38.1 | 0.1456 | |

| 42.5 | 0.1789 | |

| Ethanol | 26.3 | 0.0789 |

| 31.6 | 0.1012 | |

| 36.9 | 0.1345 | |

| 42.1 | 0.1678 | |

| Heptane | 25.0 | 0.0123 |

| 30.2 | 0.0234 | |

| 35.8 | 0.0345 | |

| 40.3 | 0.0456 |

Note: This data is for 2,4-dichloro-5-methoxypyrimidine and is intended to serve as an example of data presentation.[4]

Experimental Protocol for Solubility Determination

The following section details a robust experimental protocol for determining the solubility of 2,4-Dichloro-5-cyanopyrimidine in various organic solvents. This method is adapted from established techniques for solid-liquid equilibrium determination.

Materials and Equipment

-

2,4-Dichloro-5-cyanopyrimidine (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Jacketed glass vessel with a magnetic stirrer

-

Temperature-controlled circulating bath

-

Calibrated thermometer or temperature probe (± 0.1 °C)

-

Laser monitoring system or a turbidity sensor

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Vials for sample collection

-

High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation of the Solid-Liquid Mixture:

-

Accurately weigh a known amount of the selected organic solvent into the jacketed glass vessel.

-

Add an excess amount of 2,4-Dichloro-5-cyanopyrimidine to the solvent to ensure that a saturated solution is formed and that solid particles remain undissolved at all experimental temperatures.

-

-

Equilibration:

-

Place the vessel in the temperature-controlled circulating bath and set the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer to facilitate the dissolution process and ensure a homogeneous liquid phase.

-

Allow the system to equilibrate for a sufficient amount of time (typically 2-4 hours) to ensure that the solution is fully saturated at the set temperature. The point of equilibrium can be monitored by observing the stabilization of the solution's concentration over time, for instance, by using an in-situ concentration probe or by taking samples at regular intervals until the concentration is constant.

-

-

Sampling:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for approximately 30 minutes.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe to prevent premature crystallization.

-

Immediately filter the sample through a syringe filter into a pre-weighed vial.

-

-

Gravimetric Analysis (Optional but Recommended):

-

Weigh the vial containing the filtered sample to determine the mass of the solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of the solute.

-

Weigh the vial again to determine the mass of the dissolved 2,4-Dichloro-5-cyanopyrimidine.

-

-

Chromatographic Analysis (HPLC):

-

Prepare a series of standard solutions of 2,4-Dichloro-5-cyanopyrimidine of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the collected sample to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

-

Data Calculation:

-

From the gravimetric analysis, the solubility (S) can be calculated as: S (g/100g solvent) = (mass of solute / mass of solvent) * 100

-

From the HPLC analysis, the solubility can be calculated based on the determined concentration and the dilution factor.

-

The mole fraction solubility (x) can also be calculated.

-

-

Temperature Variation:

-

Repeat the entire procedure at different temperatures to obtain a solubility curve. It is advisable to take measurements at regular intervals (e.g., every 5 or 10 °C) over the desired temperature range.

-

Conclusion

References

An In-depth Technical Guide to the Initial Synthesis and Characterization of 2,4-Dichloro-5-cyanopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis and characterization of 2,4-dichloro-5-cyanopyrimidine (CAS No: 3177-24-0), a key intermediate in the development of novel therapeutics.[1] This document details a common synthetic route, outlines the necessary experimental protocols, and presents the expected analytical characterization data.

Introduction

2,4-Dichloro-5-cyanopyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a "privileged structure" known to be a core component of numerous anticancer and antiviral agents.[1] The presence of two reactive chlorine atoms at the 2 and 4 positions, along with a cyano group at the 5 position, provides multiple sites for facile derivatization through nucleophilic substitution and cross-coupling reactions.[1] This allows for the systematic exploration of chemical space to fine-tune the pharmacological properties of new drug candidates.[1]

Physicochemical and Safety Data

A summary of the key physicochemical properties of 2,4-dichloro-5-cyanopyrimidine is provided in the table below.

| Property | Value |

| CAS Number | 3177-24-0 |

| Molecular Formula | C₅HCl₂N₃ |

| Molecular Weight | 173.99 g/mol |

| Melting Point | 62-63 °C |

| Boiling Point | 110-112 °C (at 2 Torr) |

| Density | 1.60 ± 0.1 g/cm³ |

Safety Information: 2,4-Dichloro-5-cyanopyrimidine is toxic if swallowed, in contact with skin, or if inhaled.[2] It is essential to handle this compound in a well-ventilated area, such as a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]

Synthesis of 2,4-Dichloro-5-cyanopyrimidine

The most common and industrially scalable approach to synthesizing 2,4-dichloro-5-cyanopyrimidine involves the chlorination of a 2,4-dihydroxypyrimidine precursor. A representative synthetic workflow is illustrated below.

Experimental Protocol

This protocol is adapted from general procedures for the chlorination of dihydroxypyrimidines.

Materials:

-

2,4-Dihydroxy-5-cyanopyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Diethylaniline (or another suitable base)

-

Toluene

-

Ice

-

Water

-

Saturated sodium chloride solution

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a dropping funnel, add 2,4-dihydroxy-5-cyanopyrimidine and toluene.

-

Addition of Reagents: While stirring, add phosphorus oxychloride to the suspension.

-

Heating and Base Addition: Heat the mixture to a specified temperature (e.g., 55-65°C). Slowly add N,N-diethylaniline dropwise via the dropping funnel, maintaining the reaction temperature.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at the same temperature for a designated period (e.g., 1-3 hours). Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup - Quenching: Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-10°C. In a separate vessel, prepare a mixture of ice and water. Slowly and carefully quench the reaction mixture by adding it to the ice-water mixture with vigorous stirring, ensuring the temperature does not exceed a safe limit.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with toluene or dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with a saturated sodium chloride solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/acetone mixture) to yield pure 2,4-dichloro-5-cyanopyrimidine as a solid.

Characterization of 2,4-Dichloro-5-cyanopyrimidine

The identity and purity of the synthesized 2,4-dichloro-5-cyanopyrimidine should be confirmed by various analytical techniques.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | A singlet in the aromatic region (likely δ 8.5-9.0 ppm) corresponding to the C6-H proton. |

| ¹³C NMR | Signals for the five carbon atoms. The carbon atoms attached to chlorine (C2 and C4) would appear in the range of δ 155-165 ppm. The cyano carbon would be in the region of δ 115-120 ppm. The C5 and C6 carbons would also have distinct chemical shifts. |

| IR Spectroscopy | Characteristic peaks for C≡N stretching (around 2220-2260 cm⁻¹), C-Cl stretching (around 600-800 cm⁻¹), and aromatic C=C and C=N stretching vibrations. |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed, showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). The exact mass would be approximately 172.9548 m/z. |

Conclusion

2,4-Dichloro-5-cyanopyrimidine is a valuable and reactive intermediate for the synthesis of a wide array of biologically active molecules. The synthetic protocol outlined in this guide, based on the chlorination of a dihydroxypyrimidine precursor, provides a reliable method for its preparation. Proper characterization using a combination of spectroscopic and chromatographic techniques is crucial to ensure the identity and purity of the final product, which is a critical starting point for further drug development endeavors.

References

The Emergence of 2,4-Dichloro-5-cyanopyrimidine: A Linchpin in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a "privileged structure," forming the core of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 2,4-Dichloro-5-cyanopyrimidine has emerged as a highly versatile and reactive intermediate, pivotal to the synthesis of novel drug candidates. Its unique trifunctional nature, featuring two reactive chlorine atoms at the C2 and C4 positions and an electron-withdrawing cyano group at the C5 position, provides a gateway to a diverse chemical space. This technical guide delves into the core aspects of 2,4-Dichloro-5-cyanopyrimidine as a research chemical, offering insights into its synthesis, reactivity, and its significant role in the development of targeted therapeutics, particularly protein kinase C theta (PKCθ) inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,4-Dichloro-5-cyanopyrimidine is fundamental to its application in synthesis. The following table summarizes its key characteristics.

| Property | Value | Reference |

| CAS Number | 3177-24-0 | N/A |

| Molecular Formula | C₅HCl₂N₃ | N/A |

| Molecular Weight | 173.99 g/mol | N/A |

| Melting Point | 62-63 °C | N/A |

| Boiling Point | 110-112 °C (at 2 Torr) | N/A |

| Appearance | Off-white to light yellow crystalline solid | N/A |

| Solubility | Soluble in most organic solvents | N/A |

Synthesis of 2,4-Dichloro-5-cyanopyrimidine

The primary synthetic route to 2,4-Dichloro-5-cyanopyrimidine involves the chlorination of a 5-cyanouracil precursor. Phosphorus oxychloride (POCl₃) is the most commonly employed chlorinating agent for this transformation.

Experimental Protocol: Chlorination of 5-Cyanouracil

This protocol is adapted from established procedures for the chlorination of uracil derivatives.[1][2]

Materials:

-

5-Cyanouracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as a catalyst)

-

Toluene (or other high-boiling inert solvent)

-

Ice

-

Dichloromethane (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 5-cyanouracil (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents) is prepared. A high-boiling inert solvent such as toluene may be added.

-

Optionally, a catalytic amount of N,N-dimethylaniline (0.1-0.2 equivalents) can be added to facilitate the reaction.

-

The reaction mixture is heated to reflux (typically 100-110 °C) and maintained at this temperature for 2-6 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature. The excess phosphorus oxychloride is carefully removed under reduced pressure.

-

The residue is then cautiously quenched by pouring it onto a stirred mixture of crushed ice and dichloromethane. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,4-Dichloro-5-cyanopyrimidine.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: A generalized workflow for the synthesis of 2,4-Dichloro-5-cyanopyrimidine.

Chemical Reactivity and Application in Drug Discovery

The synthetic utility of 2,4-Dichloro-5-cyanopyrimidine lies in the differential reactivity of its two chlorine atoms, which allows for sequential nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing cyano group at the C5 position activates both chlorine atoms towards nucleophilic attack.

Generally, in reactions with primary and secondary amines, the C4 position is more susceptible to nucleophilic attack. This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at the C4 position. However, it has been reported that the use of tertiary amines can favor substitution at the C2 position. This differential reactivity is a powerful tool for medicinal chemists, enabling the synthesis of diverse libraries of substituted pyrimidines.

A prominent application of 2,4-Dichloro-5-cyanopyrimidine is in the synthesis of protein kinase C theta (PKCθ) inhibitors.[3][4] PKCθ is a crucial enzyme in the T-cell signaling pathway and is a validated target for the treatment of autoimmune diseases and transplant rejection.

Structure-Activity Relationship (SAR) of 2,4-Diamino-5-cyanopyrimidine Derivatives as PKCθ Inhibitors

The following table presents a summary of the structure-activity relationship for a series of 2,4-diamino-5-cyanopyrimidine derivatives as PKCθ inhibitors, with data adapted from the literature.[3]

| Compound | R¹ (at C2) | R² (at C4) | PKCθ IC₅₀ (nM) |

| 1a | -NH-CH₂-Ph | -NH₂ | 500 |

| 1b | -NH-CH₂-(4-F-Ph) | -NH₂ | 250 |

| 1c | -NH-CH₂-(3-Cl-Ph) | -NH₂ | 150 |

| 2a | -NH-CH₂-Ph | -NH-CH₃ | 300 |

| 2b | -NH-CH₂-(4-F-Ph) | -NH-CH₃ | 120 |

| 2c | -NH-CH₂-(3-Cl-Ph) | -NH-CH₃ | 80 |

| 3a | -NH-(c-Hex) | -NH₂ | >1000 |

| 3b | -NH-(c-Hex) | -NH-CH₃ | 800 |

Data is illustrative and based on trends reported in the cited literature.

The PKCθ Signaling Pathway and Inhibition

PKCθ plays a pivotal role in the activation of T-cells following antigen presentation. Its inhibition can effectively suppress the immune response, making it an attractive target for immunosuppressive therapies.

Caption: A simplified diagram of the PKCθ signaling pathway in T-cell activation and the point of intervention for inhibitors derived from 2,4-Dichloro-5-cyanopyrimidine.

Experimental Workflow for Kinase Inhibitor Discovery

The discovery of novel kinase inhibitors is a systematic process that begins with the synthesis of a compound library, followed by biological screening and lead optimization.

Experimental Protocol: Synthesis of a 2,4-Diamino-5-cyanopyrimidine Library

This generalized protocol outlines the synthesis of a library of 2,4-diamino-5-cyanopyrimidine derivatives for screening.

Materials:

-

2,4-Dichloro-5-cyanopyrimidine

-

A library of primary and secondary amines

-

Diisopropylethylamine (DIPEA) or other suitable base

-

Anhydrous solvent (e.g., Dioxane, DMF, or NMP)

-

Standard laboratory glassware and purification equipment

Procedure:

-

First Nucleophilic Substitution (C4-Position): a. In a reaction vessel, dissolve 2,4-Dichloro-5-cyanopyrimidine (1 equivalent) in an anhydrous solvent. b. Add the first amine (1-1.2 equivalents) and a base such as DIPEA (2-3 equivalents). c. Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC or LC-MS). d. Upon completion, perform an aqueous workup and purify the resulting 2-chloro-4-amino-5-cyanopyrimidine intermediate.

-

Second Nucleophilic Substitution (C2-Position): a. Dissolve the purified intermediate from the previous step in an anhydrous solvent. b. Add the second amine (1.5-2 equivalents) and a base. c. Heat the reaction mixture at a higher temperature (e.g., 100-150 °C), potentially using microwave irradiation to accelerate the reaction. d. Monitor the reaction for the formation of the desired 2,4-diamino-5-cyanopyrimidine product. e. After completion, perform an aqueous workup followed by purification (e.g., preparative HPLC or column chromatography) to isolate the final compounds.

Caption: A typical experimental workflow for the discovery of kinase inhibitors starting from 2,4-Dichloro-5-cyanopyrimidine.

Conclusion

2,4-Dichloro-5-cyanopyrimidine has solidified its position as a cornerstone intermediate in contemporary drug discovery. Its predictable yet versatile reactivity allows for the efficient construction of diverse molecular architectures. The successful application of this building block in the development of potent and selective PKCθ inhibitors underscores its significance. As the quest for novel therapeutics continues, the strategic utilization of 2,4-Dichloro-5-cyanopyrimidine is poised to remain a key enabler of innovation in medicinal chemistry, offering a reliable starting point for the design and synthesis of next-generation targeted therapies.

References

A Theoretical Deep Dive into 2,4-Dichloro-5-cyanopyrimidine: A Computational Chemistry Whitepaper

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical and computational approaches to characterizing the 2,4-dichloro-5-cyanopyrimidine molecule. Tailored for researchers, medicinal chemists, and drug development professionals, this document outlines the methodologies for in-silico analysis and the valuable insights that can be gleaned from such studies.

Introduction: The Significance of 2,4-Dichloro-5-cyanopyrimidine

2,4-Dichloro-5-cyanopyrimidine (CAS 3177-24-0) is a pivotal building block in the synthesis of novel therapeutic agents.[1] Its pyrimidine core is a recognized "privileged structure" in medicinal chemistry, frequently appearing in anticancer, antiviral, and anti-inflammatory drugs.[1][2] The molecule's exceptional versatility and reactivity stem from its distinct chemical features: two reactive chlorine atoms at the C2 and C4 positions and a cyano group at the C5 position.[1] These functional groups serve as handles for a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions, allowing for extensive derivatization.[1]

The electron-withdrawing nature of the chlorine atoms and the cyano group significantly influences the electronic distribution within the pyrimidine ring, making the C2 and C4 positions highly susceptible to nucleophilic attack. Understanding the intricate details of this molecule's geometry, electronic structure, and vibrational properties is paramount for predicting its reactivity, designing novel synthetic pathways, and ultimately, accelerating drug discovery pipelines. Theoretical calculations and computational chemistry provide a powerful, non-experimental avenue to explore these characteristics in high detail.

Theoretical Methodologies: A Framework for In-Silico Analysis

To elucidate the molecular properties of 2,4-dichloro-5-cyanopyrimidine, quantum chemical calculations are employed. Density Functional Theory (DFT) is a robust and widely used method that offers a favorable balance between computational cost and accuracy for a molecule of this nature.

Computational Protocol:

-

Model System Construction : The initial 3D structure of the 2,4-dichloro-5-cyanopyrimidine molecule is built using standard molecular modeling software.

-

Choice of Theory and Basis Set : The calculations are typically performed using a specific functional and basis set. A common and effective choice is the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. This is paired with a Pople-style basis set, such as 6-311++G(d,p), which provides sufficient flexibility to accurately describe the electronic structure and polarization effects of the atoms, including the electronegative chlorine and nitrogen atoms.

-

Geometry Optimization : The initial structure is optimized to find the global minimum on the potential energy surface. This process adjusts the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible, resulting in the most stable, lowest-energy conformation of the molecule.

-

Vibrational Frequency Analysis : Following optimization, frequency calculations are performed on the optimized geometry. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies).

-

It predicts the molecule's vibrational spectra (Infrared and Raman), allowing for the assignment of characteristic vibrational modes to specific functional groups.

-

-

Electronic Property Calculation : Using the optimized geometry, a range of electronic properties are calculated. These include:

-

Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP) : An MEP map is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Global Reactivity Descriptors : Parameters such as electronegativity, chemical hardness, and softness are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

-

Dipole Moment : The total dipole moment is calculated to understand the molecule's overall polarity.

-

Below is a diagram illustrating the typical workflow for these computational studies.

Predicted Data and Analysis

The following tables summarize the types of quantitative data obtained from a comprehensive theoretical study of 2,4-dichloro-5-cyanopyrimidine.

Molecular Structure

The optimized geometric parameters provide the most stable three-dimensional arrangement of the atoms. The structure of the molecule is depicted below.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,4-Dichloro-5-cyanopyrimidine from 5-cyanouracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,4-dichloro-5-cyanopyrimidine, a critical intermediate in drug discovery, from 5-cyanouracil.[1] The described methodology is based on established chlorination procedures for analogous pyrimidine derivatives, utilizing phosphorus oxychloride as the chlorinating agent. This protocol is intended for laboratory-scale synthesis and provides a foundation for further process development and scale-up.

Introduction

2,4-Dichloro-5-cyanopyrimidine is a versatile chemical intermediate widely employed in the synthesis of novel therapeutic agents.[1] Its pyrimidine core, substituted with two reactive chlorine atoms and a cyano group, allows for diverse chemical modifications, making it a valuable building block for medicinal chemists.[1] The protocol herein describes the conversion of 5-cyanouracil to 2,4-dichloro-5-cyanopyrimidine via a deoxychlorination reaction using phosphorus oxychloride (POCl₃). This reaction is analogous to the well-established methods for the chlorination of other uracil derivatives.

Reaction Scheme

Caption: Chemical transformation of 5-cyanouracil to 2,4-dichloro-5-cyanopyrimidine.

Experimental Protocol

This protocol is adapted from established procedures for the chlorination of similar pyrimidine derivatives.

Materials:

-

5-cyanouracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as a catalyst)

-

Dichloromethane (DCM)

-

Ice

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-cyanouracil.

-

Addition of Reagents: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. For every 1 mole of 5-cyanouracil, approximately 5-10 molar equivalents of POCl₃ are typically used. If a catalyst is desired to facilitate the reaction, N,N-dimethylaniline (approximately 0.1-0.2 molar equivalents) can be cautiously added.

-

Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. Reaction times can vary but are typically in the range of 3 to 12 hours.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully quench the reaction mixture by pouring it onto crushed ice with stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

The aqueous mixture is then extracted with dichloromethane (DCM).

-

The combined organic layers are washed sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 2,4-dichloro-5-cyanopyrimidine can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 5-cyanouracil | - |

| Product | 2,4-dichloro-5-cyanopyrimidine | - |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [2] |

| Catalyst (Optional) | N,N-Dimethylaniline | [3] |

| Typical Reaction Temperature | 105-110 °C (Reflux) | [4] |

| Typical Reaction Time | 3-12 hours | - |

| Expected Yield | 80-95% (based on analogous reactions) | [3] |

Workflow Diagram

Caption: Experimental workflow for the synthesis of 2,4-dichloro-5-cyanopyrimidine.

Safety Precautions

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The quenching step is highly exothermic and can generate HCl gas. Ensure adequate cooling and ventilation.

This application note provides a comprehensive guide for the synthesis of 2,4-dichloro-5-cyanopyrimidine. Researchers are encouraged to adapt and optimize the protocol based on their specific laboratory conditions and analytical capabilities.

References

Application Notes and Protocols for Nucleophilic Substitution on 2,4-Dichloro-5-cyanopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-cyanopyrimidine is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery.[1] Its pyrimidine core is a recognized "privileged structure" in numerous biologically active compounds, including anticancer and antiviral agents.[1][2] The presence of two reactive chlorine atoms at the C2 and C4 positions, activated by the electron-withdrawing cyano group at C5, makes this compound an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the sequential and regioselective introduction of various functional groups, enabling the synthesis of diverse libraries of compounds for biological screening.[1]

These application notes provide detailed protocols for the nucleophilic substitution on 2,4-dichloro-5-cyanopyrimidine with amine, thiol, and alkoxide nucleophiles, along with expected regioselectivity and characterization data compiled from analogous systems.

Regioselectivity

The nucleophilic substitution on 2,4-dichloropyrimidines bearing an electron-withdrawing substituent at the C5 position, such as a cyano or nitro group, generally favors substitution at the C4 position.[3] This is attributed to the greater stabilization of the Meisenheimer intermediate formed during nucleophilic attack at C4. However, the regioselectivity can be influenced by the nature of the nucleophile. For instance, while secondary amines typically substitute at the C4 position, tertiary amines have been shown to favor substitution at the C2 position on similar substrates.[3]

Experimental Protocols

Materials and General Methods:

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reactions can be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of products is typically achieved by column chromatography on silica gel or recrystallization. Characterization can be performed using 1H NMR, 13C NMR, mass spectrometry, and IR spectroscopy.

Protocol 1: Monosubstitution with Amine Nucleophiles (Amination)

This protocol describes the general procedure for the regioselective substitution of one chlorine atom with an amine.

Procedure:

-

To a solution of 2,4-dichloro-5-cyanopyrimidine (1.0 eq.) in a suitable solvent (e.g., THF, DMF, or isopropanol), add the amine nucleophile (1.0-1.2 eq.).

-

Add a base (e.g., triethylamine, diisopropylethylamine (DIPEA), or potassium carbonate) (1.5-2.0 eq.).

-

The reaction mixture can be stirred at room temperature or heated (from 50 °C to reflux), depending on the reactivity of the amine. Microwave-assisted heating (120-140 °C for 15-30 minutes) can also be employed to accelerate the reaction.[4]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be filtered and washed with a suitable solvent.

-

Alternatively, the solvent can be removed under reduced pressure, and the residue partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography or recrystallization to afford the desired 4-amino-2-chloro-5-cyanopyrimidine derivative.